3-Aminoadamantane-1-carboxylic acid hydrochloride
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Overview
Description
3-Aminoadamantane-1-carboxylic acid hydrochloride: is a versatile chemical compound with the molecular formula C11H18ClNO2 and a molecular weight of 231.72 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the compound. This compound is widely used as a building block in the synthesis of various complex molecules and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoadamantane-1-carboxylic acid hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method involves the nitration of adamantane to form 1-nitroadamantane, followed by reduction to 1-aminoadamantane. Subsequent carboxylation yields 3-Aminoadamantane-1-carboxylic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is typically purified through recrystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoadamantane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or other derivatives.
Scientific Research Applications
Biology: In biological research, this compound serves as a scaffold for designing molecules that can interact with biological targets, such as enzymes or receptors. It is also used in the study of protein-ligand interactions and drug discovery .
Medicine: The compound has potential therapeutic applications due to its structural similarity to known pharmacologically active molecules. It is investigated for its potential use in treating neurological disorders, infections, and other medical conditions .
Industry: In the industrial sector, 3-Aminoadamantane-1-carboxylic acid hydrochloride is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure imparts desirable properties to the final products, such as enhanced stability and performance .
Mechanism of Action
The mechanism of action of 3-Aminoadamantane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid adamantane core provides a stable framework for binding to these targets, while the amino and carboxylic acid groups facilitate interactions through hydrogen bonding, electrostatic forces, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Aminoadamantane hydrochloride:
3-Aminoadamantane-1-carboxylic acid: The free acid form of the compound without the hydrochloride salt.
1-Adamantanecarboxylic acid: A related compound with a carboxylic acid group but lacking the amino group.
Uniqueness: 3-Aminoadamantane-1-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid functional groups on the adamantane core. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable building block in various fields of research and industry .
Properties
IUPAC Name |
3-aminoadamantane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14;/h7-8H,1-6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUAQGBJDDHTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-01-3 |
Source
|
Record name | 3-aminoadamantane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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